N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-t-butyloxycarbonyl-N-delta-i-propyl-L-ornithine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of the amino acid’s functional groups to prevent unwanted reactions. The Fmoc group is commonly used in peptide synthesis because it can be removed under mild basic conditions . The Boc group is also commonly used in peptide synthesis and can be removed under acidic conditions .Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed under mild basic conditions, allowing for the coupling of another amino acid . The Boc group can be removed under acidic conditions .Scientific Research Applications
Synthesis and Properties of Novel Polyamides
Researchers Liu, Sanda, and Masuda (2007) developed ornithine and lysine-based N-propargylamides, including derivatives of the compound , synthesized and polymerized to obtain polymers with moderate molecular weights. These polymers demonstrated strong Cotton effects, which depended on the substituents, indicating a responsiveness of the helical structure to certain acids (Liu, Sanda, & Masuda, 2007).
Chiral Recognition Properties
In a related study, Liu, Sanda, and Masuda (2008) explored the chiral recognition properties of poly(N‐propargylamide) gels derived from ornithine and lysine, again utilizing derivatives of the focal compound. These gels showed selective adsorption of certain chiral compounds, indicating their potential in chiral discrimination applications (Liu, Sanda, & Masuda, 2008).
Enzyme-Activated Surfactants for Carbon Nanotubes
Cousins et al. (2009) used N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, demonstrating the potential for enzymatically activated surfactants to create homogeneous aqueous dispersions of carbon nanotubes under physiological conditions. This research highlights the compound's utility in nanotechnology, particularly for the dispersion of carbon nanotubes in a controlled manner (Cousins et al., 2009).
Future Directions
The use of protected amino acids like this one is crucial in peptide synthesis, particularly in the production of therapeutic peptides. Improvements in the methods for attaching and removing protecting groups, as well as the development of new protecting groups, could have significant impacts on the field .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O6/c1-18(2)30(27(34)36-28(3,4)5)16-10-15-24(25(31)32)29-26(33)35-17-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h6-9,11-14,18,23-24H,10,15-17H2,1-5H3,(H,29,33)(H,31,32)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIRWBXTHKYGSF-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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